

Determining the Potency of H3B-6527 in Cancer Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: H3B-6527

Cat. No.: B607911

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Abstract

H3B-6527 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other cancers. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC₅₀) of **H3B-6527** in various cancer cell lines. The provided information is intended to guide researchers in accurately assessing the in vitro efficacy of this compound.

Introduction

The FGF19-FGFR4 signaling pathway plays a crucial role in the proliferation and survival of certain cancer cells, particularly in HCC where FGF19 is often amplified. **H3B-6527** has been developed to specifically target FGFR4, thereby inhibiting downstream signaling cascades and inducing apoptosis in FGFR4-dependent cancer cells.^[1] The IC₅₀ value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for evaluating the potency of **H3B-6527**. This document outlines the methodologies to determine the IC₅₀ of **H3B-6527** and presents known activity data in various cancer cell lines.

Data Presentation

H3B-6527 Kinase Inhibitory Activity

H3B-6527 demonstrates high selectivity for FGFR4 over other kinases. The table below summarizes the IC50 values of **H3B-6527** against a panel of kinases, highlighting its potent and specific inhibitory profile.

Kinase	IC50 (nM)
FGFR4	<1.2
FGFR1	320
FGFR2	1,290
FGFR3	1,060
TAOK2	690
JNK2	>10,000
CSF1R	>10,000

Table 1: In vitro kinase inhibitory activity of **H3B-6527**. Data sourced from Selleck Chemicals.[1]

H3B-6527 Anti-proliferative Activity in Cancer Cell Lines

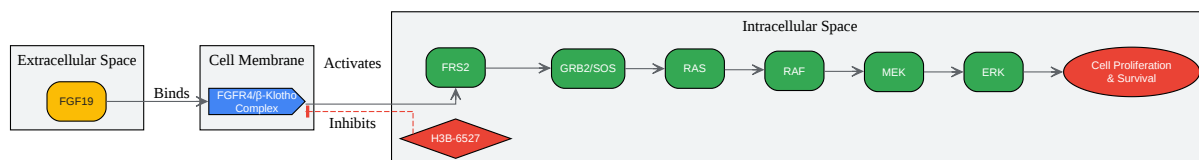
The anti-proliferative effect of **H3B-6527** has been evaluated in a wide range of cancer cell lines, with the GI50 (concentration for 50% growth inhibition) being a key metric. Below is a summary of **H3B-6527**'s activity in various hepatocellular carcinoma (HCC) cell lines. A study involving a panel of 40 HCC cell lines demonstrated that FGF19 expression is a predictive biomarker for **H3B-6527** sensitivity.[2][3][4]

Cell Line	Cancer Type	GI50 (nM)
Hep3B	Hepatocellular Carcinoma	8.5[5][6] - 25[5]
Additional 39 HCC Cell Lines	Hepatocellular Carcinoma	See original publication for details[2]

Table 2: GI50 values of **H3B-6527** in selected cancer cell lines. Further details on the GI50 values for the panel of 40 HCC cell lines can be found in the cited literature.[2]

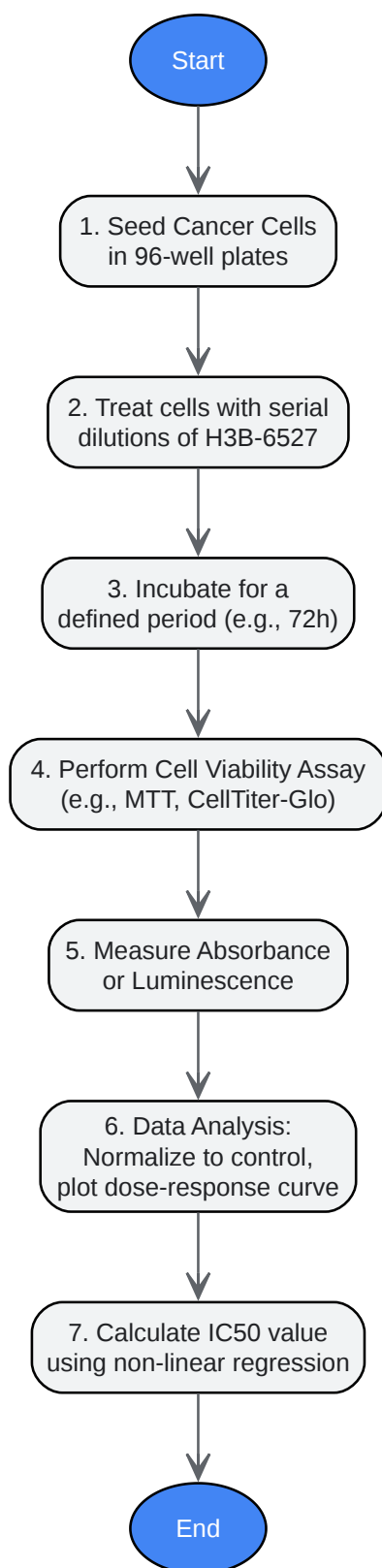
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for determining the IC₅₀ of **H3B-6527**, the following diagrams are provided.



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FGFR4 Signaling Pathway Inhibition by **H3B-6527**.



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